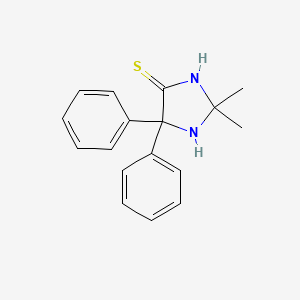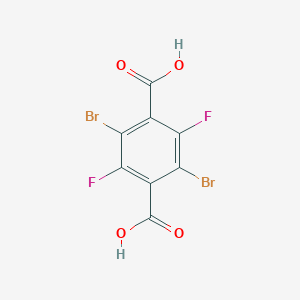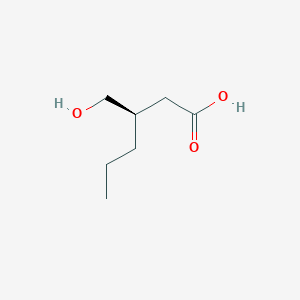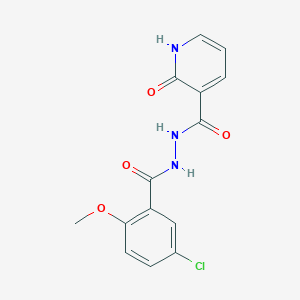
N'-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a chemical compound with a complex structure that includes a chlorinated benzoyl group, a methoxy group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzoyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2-methoxybenzoyl)-N’-methylguanidine
- N-benzyl-N’-(5-chloro-2-methoxybenzoyl)guanidine hydrochloride
- N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride
Uniqueness
N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C14H12ClN3O4 |
|---|---|
Peso molecular |
321.71 g/mol |
Nombre IUPAC |
N'-(5-chloro-2-methoxybenzoyl)-2-oxo-1H-pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-11-5-4-8(15)7-10(11)14(21)18-17-13(20)9-3-2-6-16-12(9)19/h2-7H,1H3,(H,16,19)(H,17,20)(H,18,21) |
Clave InChI |
UDCHUUYCUYWULI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
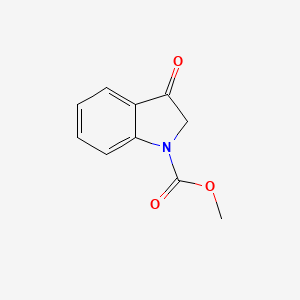
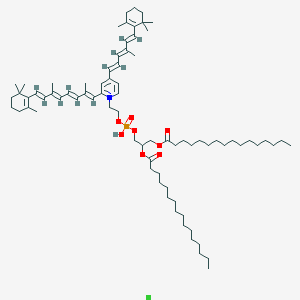
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)

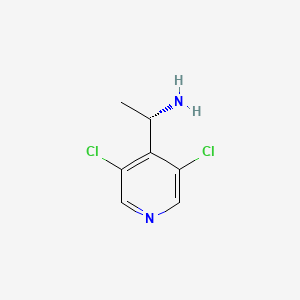
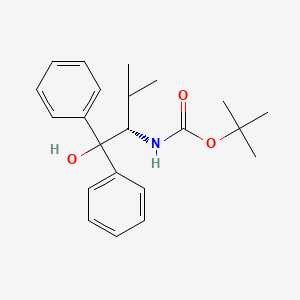
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
